molecular formula C14H14N6O3S B7106603 Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate

Cat. No.: B7106603
M. Wt: 346.37 g/mol
InChI Key: JYRZHRLOOKVHAL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a tetrazolo[1,5-a]pyridine moiety, a thiazole ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminotetrazole with an appropriate aldehyde to form the tetrazolo[1,5-a]pyridine core. This intermediate is then reacted with a thiazole derivative under suitable conditions to form the desired compound. The final step involves esterification with ethyl acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo[1,5-a]pyridine derivatives and thiazole-containing molecules. Examples include:

  • 6-Methyltetrazolo[1,5-a]pyridine
  • Tetrazolo[1,5-a]pyrimidines

Uniqueness

Ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[(tetrazolo[1,5-a]pyridine-8-carbonylamino)methyl]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c1-2-23-12(21)6-9-8-24-11(16-9)7-15-14(22)10-4-3-5-20-13(10)17-18-19-20/h3-5,8H,2,6-7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRZHRLOOKVHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CNC(=O)C2=CC=CN3C2=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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